N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles . This reaction is catalyzed by quaternary ammonium hydroxide ion exchange resin, which can be removed by simple filtration, resulting in high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the fluorine atom.
Scientific Research Applications
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its specific combination of a fluorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a cycloheptazole ring. The fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : C14H16FN3O
- Molecular Weight : 253.30 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- In vitro Studies : In a study involving various cancer cell lines, compounds with similar structures demonstrated IC50 values ranging from 10 to 50 µM against human cancer cells, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Experimental Models : In vivo studies using mouse models of inflammation demonstrated a reduction in edema and inflammatory markers when treated with this compound .
- Cytokine Inhibition : Notably, the compound reduced levels of TNF-alpha and IL-1β in treated cells, suggesting a mechanism involving the modulation of the NF-kB signaling pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cycloheptazole ring and the fluorophenyl group can significantly influence potency and selectivity.
Modification | Effect on Activity |
---|---|
Addition of methyl groups | Increased lipophilicity and potency |
Substitution on phenyl ring | Enhanced binding affinity to targets |
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the anticancer potential in vitro.
- Methodology : Treatment of A549 lung cancer cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability (up to 70% at 50 µM) was observed after 48 hours of treatment.
-
Case Study 2: Anti-inflammatory Response
- Objective : To assess anti-inflammatory effects in an animal model.
- Methodology : Administration of the compound in a carrageenan-induced paw edema model.
- Results : A notable decrease in paw swelling was recorded compared to control groups (p < 0.05), indicating effective anti-inflammatory action.
Properties
Molecular Formula |
C15H15FN2O2 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15FN2O2/c16-10-6-8-11(9-7-10)17-15(19)14-12-4-2-1-3-5-13(12)20-18-14/h6-9H,1-5H2,(H,17,19) |
InChI Key |
HQOXALQRDGLVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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